molecular formula C11H15N5O B11781322 7-(4-Methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

7-(4-Methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

Cat. No.: B11781322
M. Wt: 233.27 g/mol
InChI Key: FOYPLUCOAZQUCD-UHFFFAOYSA-N
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Description

7-(4-Methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylpiperidine with a triazolopyrimidine precursor in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

7-(4-Methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

7-(4-Methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-Methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-Methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential therapeutic applications and versatility in chemical synthesis make it a valuable compound in research and industry .

Biological Activity

7-(4-Methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one (CAS: 921201-93-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₅N₅O, with a molecular weight of 233.27 g/mol. The compound features a triazolo-pyrimidine core structure that is known for its versatility in drug development.

Research indicates that compounds with triazolo-pyrimidine structures can interact with various biological targets:

  • Kinase Inhibition : The compound has been studied for its ability to inhibit cyclin-dependent kinases (CDKs). Similar triazolo derivatives have shown promise in targeting the ATP-binding sites of kinases, which are crucial for cell cycle regulation and cancer progression .
  • Adenosine Receptor Modulation : Some studies suggest that triazolo-pyrimidines can act as ligands for adenosine receptors, which are involved in numerous physiological processes including cardiovascular function and neurotransmission. The binding affinity and selectivity of these compounds can vary significantly based on structural modifications .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound:

  • Anticancer Activity : In vitro studies have demonstrated that derivatives of triazolo-pyrimidines exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC₅₀ values in the low micromolar range against CDK inhibitors .
  • Antiviral Properties : Research has indicated that related compounds can inhibit viral replication by interfering with viral polymerase activity. This suggests potential applications in antiviral drug development .
  • Anti-inflammatory Effects : Some derivatives have been reported to exhibit anti-inflammatory properties by modulating immune responses through adenosine receptor pathways .

Case Study 1: CDK Inhibition

In a focused screening campaign involving over 3,000 compounds, triazolo-pyrimidine derivatives were identified as potent inhibitors of CDK-2. These compounds demonstrated promising selectivity and potency, making them potential candidates for cancer therapy .

Case Study 2: Adenosine Receptor Ligands

A series of pyrazolo-triazolo derivatives were developed to target adenosine receptors. These studies revealed varying affinities for different receptor subtypes (hA1, hA2A, hA3), with some compounds acting as dual ligands for hA2A/hA3 receptors. This highlights the versatility of the triazolo scaffold in drug design .

Data Table: Biological Activity Summary

Activity TypeTarget/MechanismReference
CDK InhibitionCDK-2
Antiviral ActivityViral Polymerase
Anti-inflammatoryAdenosine Receptors
CytotoxicityVarious Cancer Cell Lines

Properties

Molecular Formula

C11H15N5O

Molecular Weight

233.27 g/mol

IUPAC Name

7-(4-methylpiperidin-1-yl)-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one

InChI

InChI=1S/C11H15N5O/c1-8-2-4-15(5-3-8)9-6-10-13-14-11(17)16(10)7-12-9/h6-8H,2-5H2,1H3,(H,14,17)

InChI Key

FOYPLUCOAZQUCD-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=CC3=NNC(=O)N3C=N2

Origin of Product

United States

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